Cas no 92-84-2 (Phenothiazine)

Phenothiazine structure
Phenothiazine structure
상품 이름:Phenothiazine
CAS 번호:92-84-2
MF:C12H9NS
메가와트:199.271561384201
MDL:MFCD00005015
CID:34669
PubChem ID:7108

Phenothiazine 화학적 및 물리적 성질

이름 및 식별자

    • 10H-Phenothiazine
    • Dibenzo-p-thiazine
    • DIBENZOTHIAZINE
    • PHENOXUR
    • VERMITIN
    • 10H-Phenothiazin
    • Afi-Tiazin
    • Agrazine
    • Antiverm
    • Biverm
    • Contaverm
    • Contavern
    • Contraverm
    • Danikoropa
    • Dibenzoparathiazine
    • Phenothiazine
    • Phenothiazine Solution
    • Feeno
    • Phenosan
    • Phenthiazine
    • PTZ
    • 2,3:5,6-Dibenzo-1,4-thiazine
    • Thiodiphenylamine
    • Dibenzo-1,4-thiazine
    • Penthazine
    • Souframine
    • Reconox
    • Phenoverm
    • Fentiazin
    • Phenovis
    • Padophene
    • Nexarbol
    • Nemazine
    • Nemazene
    • Lethelmin
    • Fenoverm
    • Phenegic
    • Helmetina
    • Phenzeen
    • Orimon
    • Thiodiphenylamin
    • Wurm-Thional
    • Early bird wormer
    • Fenothiazine
    • Tiodifenilamina
    • Fenotiazina
    • Thiodifenylamine
    • ENT 38
    • Phe
    • Phenothiazine (6CI, 7CI, 8CI)
    • Antage TDP
    • NSC 2037
    • TDP-G
    • Phenothiazine,98%
    • DA-76809
    • Phenothiazine (INN)
    • PHENOTHIAZINE (USP-RS)
    • CS-0008338
    • Phenothiazine, >=98%
    • Phenothiazine [INN]
    • NSC-760392
    • SR-01000721844-4
    • AC-10429
    • NSC2037
    • NCGC00091146-01
    • NS00002986
    • WLN: T C666 BM ISJ
    • MLS003166904
    • BIDD:GT0831
    • Phenothiazine, United States Pharmacopeia (USP) Reference Standard
    • Fenotiazina [INN-Spanish]
    • Phenthiazinum
    • Tiodifenilamina [Italian]
    • Phenothiazine, SAJ first grade
    • Thiodiphenylamin [German]
    • s4251
    • Fenotiazina [Italian]
    • P0106
    • SR-01000721844
    • GS9EX7QNU6
    • PHENOTHIAZINE [MI]
    • NC00365
    • Caswell No. 652
    • BRD-K59597909-001-19-2
    • Phenothiazine, Vetec(TM) reagent grade, 98%
    • UNII-GS9EX7QNU6
    • D02601
    • XL-50
    • Oprea1_495637
    • AI3-00038
    • HMS3372C18
    • Nemazine (veterinary)
    • Thiodifenylamine [Dutch]
    • BP-31210
    • PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • SCHEMBL2395921
    • HMS3394I13
    • HMS3652J21
    • HMS3885P13
    • CHEBI:37932
    • Phenothiazine [INN:NF]
    • 4-27-00-01214 (Beilstein Handbook Reference)
    • MLS001424182
    • PHENOTHIAZINE [GREEN BOOK]
    • AKOS000119180
    • ENT-38
    • CHEBI:38093
    • InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
    • SY004343
    • PHENOTHIAZINE [HSDB]
    • Tox21_111090_1
    • Tox21_111090
    • Nemazine [veterinary] (TN)
    • HMS1607G06
    • NSC760392
    • a phenothiazine
    • SW197745-2
    • Phenothiazinum (INN-Latin)
    • DTXCID301126
    • NCGC00091146-03
    • BRD-K59597909-001-17-6
    • MLS000069413
    • NCGC00091146-02
    • HMS2230N12
    • BBL011728
    • BDBM50012855
    • AB00572590_12
    • NCGC00091146-04
    • DTXSID5021126
    • MFCD00005015
    • NCGC00091146-08
    • EPA Pesticide Chemical Code 064501
    • EC 202-196-5
    • CAS-92-84-2
    • Phenothiazine, VETRANAL(TM), analytical standard
    • NSC-2037
    • DB11447
    • Phenothiazinum
    • CHEBI:37931
    • Fenothiazine [Dutch]
    • 92-84-2
    • EINECS 202-196-5
    • PHENOTHIAZINE [USP-RS]
    • HMS3715J12
    • 75788-67-9
    • phenothiazin
    • Phenothiazinum [INN-Latin]
    • STK205834
    • F0266-2850
    • PS-3980
    • W-100270
    • CCG-101115
    • CCRIS 5877
    • ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
    • F90393
    • Phenothiazine, purum, >=98.0% (GC)
    • HMS2052I13
    • BRD-K59597909-001-20-0
    • Opera_ID_1719
    • cid_7108
    • EN300-19084
    • PHENOTHIAZINE, REFERENCE STANDARD
    • SMR000059045
    • ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
    • Tox21_400010
    • Pharmakon1600-01506171
    • PHENOTHIAZINE [WHO-DD]
    • Q410846
    • NCGC00091146-05
    • MLS002152928
    • Z104472694
    • HSDB 5279
    • PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • BRN 0143237
    • Fenotiazina (INN-Spanish)
    • HY-Y0055
    • SCHEMBL9114
    • SR-01000721844-3
    • Phenothiazine,C12H9NS,92-84-2
    • CHEMBL828
    • MDL: MFCD00005015
    • 인치: 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
    • InChIKey: WJFKNYWRSNBZNX-UHFFFAOYSA-N
    • 미소: S1C2C(=CC=CC=2)NC2C1=CC=CC=2
    • BRN: 143237

계산된 속성

  • 정밀분자량: 199.04600
  • 동위원소 질량: 199.04557
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 187
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 37.3
  • 소수점 매개변수 계산 참조값(XlogP): 4.2

실험적 성질

  • 색과 성상: 노란색에서 녹색 분말 또는 조각 결정
  • 밀도: 1.362
  • 융해점: 182-187 °C (lit.)
  • 비등점: 371 °C(lit.)
  • 플래시 포인트: 202°C
  • 굴절률: 1.6353
  • PH값: 6 (10g/l, H2O, 20℃)(aqueous suspension)
  • 용해도: 0.127mg/l
  • 수용성: 2 mg/L (25 ºC)
  • 안정성: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
  • PSA: 37.33000
  • LogP: 4.03280
  • 증기압: 0.0±0.8 mmHg at 25°C
  • 머크: 7252
  • 민감성: Light Sensitive
  • 용해성: 에틸에테르, 벤젠, 에틸산, 염소모조와 석유영국에 용해되며 에탄올에 미용해되며 물에 용해되지 않는다.

Phenothiazine 보안 정보

  • 기호: GHS07
  • 제시어:위험했어
  • 신호어:Warning
  • 피해 선언: H317,H413
  • 경고성 성명: P280
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:1
  • 위험 범주 코드: 22-43-48/22-52/53
  • 보안 지침: S26-S36-S61-S36/37/39-S29
  • 포카표 F사이즈:8-23
  • RTECS 번호:SN5075000
  • 위험물 표지: Xi N
  • 저장 조건:Store at room temperature
  • 위험 용어:R36/38; R43; R51/53
  • TSCA:Yes

Phenothiazine 세관 데이터

  • 세관 번호:29343090
  • 세관 데이터:

    ?? ?? ??:

    2934300000

    개요:

    2934300000. 피티아진 링 계통을 함유한 화합물 (피티아진 링 계통, 수소화 여부와 관계없이 더 걸쭉하지 않은 화합물).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2934300000. 구조에 피라미드 링 계통(수소화 여부와 상관없이)을 함유한 다른 화합물은 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Phenothiazine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1500510323-500g
Phenothiazine
92-84-2 97.5%
500g
¥ 235.3 2024-07-19
Ambeed
A224816-25g
Phenothiazine
92-84-2 98%
25g
$5.0 2024-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P94810-500g
Phenothiazine
92-84-2
500g
¥156.0 2021-09-08
Ambeed
A224816-1kg
Phenothiazine
92-84-2 98%
1kg
$23.0 2023-09-01
Life Chemicals
F0266-2850-0.25g
Phenothiazine
92-84-2 95%+
0.25g
$18.0 2023-09-07
Oakwood
235702-1g
10H-Phenothiazine
92-84-2 98%
1g
$9.00 2024-07-19
Oakwood
235702-100g
10H-Phenothiazine
92-84-2 98%
100g
$36.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P94810-100g
Phenothiazine
92-84-2
100g
¥56.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
235702-100g
10H-Phenothiazine
92-84-2 95%
100g
¥ 308 2022-04-26
abcr
AB119356-5 kg
Phenothiazine, 98%; .
92-84-2 98%
5 kg
€332.00 2023-07-20

Phenothiazine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C
참조
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols
Dai, Chuan; Sun, Xiaofei; Tu, Xingzhao; Wu, Li; Zhan, Dan; et al, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

합성회로 2

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
참조
Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes
Zhou, Yue; Zeng, Qingle; Zhang, Li, Synthetic Communications, 2017, 47(7), 710-715

합성회로 3

반응 조건
1.1 Reagents: Thioacetamide ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 120 °C
1.2 Reagents: Water
참조
Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide
Tao, Chuanzhou; Lv, Aifeng; Zhao, Nan; Yang, Shuai; Liu, Xiaolang; et al, Synlett, 2011, (1), 134-138

합성회로 4

반응 조건
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ;  25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ;  6 h, 110 °C
참조
Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
Das, Tonmoy Chitta; Imam Quadri, Syed Aziz; Farooqui, Mazahar, Letters in Organic Chemistry, 2019, 16(1), 16-24

합성회로 5

반응 조건
1.1 Reagents: Iodine ,  Sulfur ;  30 min, 180 - 200 °C
참조
New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivatives
Silva, Gildasio A.; Costa, Luciana M. M.; Brito, Fernanda C. F.; Miranda, Ana L. P.; Barreiro, Eliezer J.; et al, Bioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158

합성회로 6

반응 조건
1.1 Reagents: Sulfur ,  Hydrogen sulfide Catalysts: Iodine ;  rt → 180 °C; 30 min, 180 °C
참조
Method of obtaining phenothiazine
, Russian Federation, , ,

합성회로 7

반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ;  2 h, 20 °C
1.2 Reagents: Water
참조
One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination
Rui, Xiyan; Wang, Chao; Si, Dongjuan; Hui, Xuechao; Li, Keting; et al, Journal of Organic Chemistry, 2021, 86(9), 6622-6632

합성회로 8

반응 조건
1.1 Solvents: Isopropanol ;  36 h, rt
참조
Hydrogen bonding promoted simple and clean photo-induced reduction of C-X bond with isopropanol
Cao, Dawei; Yan, Chaoxian; Zhou, Panpan; Zeng, Huiying; Li, Chao-Jun, Chemical Communications (Cambridge, 2019, 55(6), 767-770

합성회로 9

반응 조건
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ;  30 min, rt
참조
A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism
Garg, Bhaskar; Ling, Yong-Chien, Chemical Communications (Cambridge, 2015, 51(42), 8809-8812

합성회로 10

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
참조
Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines
Shindo, Kimio; Ishikawa, Sumio; Nozoe, Tetsuo, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

합성회로 11

반응 조건
1.1 Reagents: Sulfur
참조
Zeolite-catalyzed thionation of diphenyl-type compounds
Jiang, Wei; Wang, Qi Long; Ma, Yu Dao; Zuo, Bo Jun; Wang, Lei, Chinese Chemical Letters, 1997, 8(5), 381-384

합성회로 12

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
참조
Catalyst-free synthesis process of phenothiazine intermediate by cyclizaiton of 2-acetamidophenyl S-thioacetate and o-dihaloarene
, China, , ,

합성회로 13

반응 조건
1.1 Reagents: Iodine ,  S8
참조
Microwave-assisted phenothiazine preparation by thionation of diphenylamines
Filip, Sorin V.; Silberg, Ioan A.; Surducan, Emanoil; Vlassa, Mircea; Surducan, Vasile, Synthetic Communications, 1998, 28(2), 337-345

합성회로 14

반응 조건
1.1 Reagents: Pinacolborane Catalysts: Triethylborane ,  Potassium hydroxide Solvents: Tetrahydrofuran ;  24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
참조
Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores
Yao, Wubing ; Wang, Jiali; Zhong, Aiguo; Li, Jinshan; Yang, Jianguo, Organic Letters, 2020, 22(20), 8086-8090

합성회로 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) ,  Platinum ,  Titania ;  24 h, 120 °C
참조
Hydrodeoxygenation of sulfoxides to sulfides by a Pt and MoOx co-loaded TiO2 catalyst
Touchy, Abeda Sultana; Hakim Siddiki, S. M. A.; Onodera, Wataru; Kon, Kenichi; Shimizu, Ken-ichi, Green Chemistry, 2016, 18(8), 2554-2560

합성회로 16

반응 조건
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
참조
Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides
, China, , ,

합성회로 17

반응 조건
1.1 Reagents: Iodine ,  Sulfur ;  100 °C
참조
Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivatives
Pandeya, Surendra Nath; Yadav, Meena K.; Tripathi, Laxmi, Chemical Science Transactions, 2013, 2(1), 123-128

합성회로 18

반응 조건
1.1 Reagents: S8 Catalysts: Iodine
참조
Thiation under microwave irradiation I: synthesis of phenothiazines
Villemin, Didier; Vlieghe, Xavier, Sulfur Letters, 1998, 21(5), 191-198

합성회로 19

반응 조건
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
참조
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; Du, Yifan; Zhao, Rongrong; Liu, Qixing; Zhou, Haifeng, Tetrahedron, 2023, 140,

합성회로 20

반응 조건
1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid
참조
Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur
, Japan, , ,

합성회로 21

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Ethyl acetate ;  30 min, 20 °C
1.2 Solvents: Water
참조
Deacetylation of Unactivated Amide Bonds in Heterocyclic Systems Using t-BuOK
Yoo, Minjin; Jung, Kwan-Young, ChemistrySelect, 2018, 3(5), 1527-1530

Phenothiazine Raw materials

Phenothiazine Preparation Products

Phenothiazine 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:92-84-2)Phenothiazine
주문 번호:sfd5223
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92-84-2)Phenothiazine
A1205756
순결:99%
재다:5kg
가격 ($):189.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-84-2)Phenothiazine
1883464
순결:98%
재다:Company Customization
가격 ($):문의